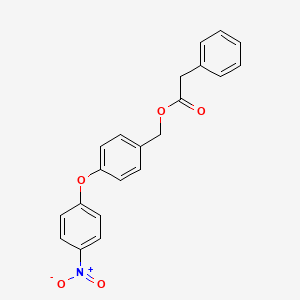
N,N'-di-3-pyridinyl-4,4'-biphenyldisulfonamide
Descripción general
Descripción
N,N'-di-3-pyridinyl-4,4'-biphenyldisulfonamide (commonly known as DIDS) is a sulfonamide compound that is widely used in scientific research for its ability to inhibit chloride and bicarbonate transporters. DIDS has been studied extensively for its role in regulating ion transport in various biological systems, including the nervous system, cardiovascular system, and gastrointestinal tract.
Mecanismo De Acción
DIDS works by binding to chloride and bicarbonate transporters, thereby inhibiting their activity and disrupting ion balance in the cell. DIDS has been shown to bind to specific amino acid residues in the transporters, thereby preventing the transport of chloride and bicarbonate ions across the cell membrane.
Biochemical and Physiological Effects:
DIDS has a number of biochemical and physiological effects, including the inhibition of chloride and bicarbonate transporters, disruption of ion balance in the cell, and modulation of synaptic transmission in the nervous system. DIDS has also been shown to affect the activity of ion channels in cardiac myocytes and intestinal epithelial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DIDS in lab experiments is its ability to selectively inhibit chloride and bicarbonate transporters, which allows researchers to study the specific role of these transporters in various biological systems. However, one limitation of using DIDS is its potential for off-target effects, which can complicate data interpretation and lead to erroneous conclusions.
Direcciones Futuras
There are a number of future directions for research involving DIDS, including the development of more selective inhibitors of chloride and bicarbonate transporters, the investigation of the role of these transporters in disease states, and the development of novel therapeutic agents targeting these transporters. Additionally, further research is needed to fully understand the mechanisms underlying the effects of DIDS on ion transport in various biological systems.
Aplicaciones Científicas De Investigación
DIDS is commonly used in scientific research to inhibit chloride and bicarbonate transporters, which are important for regulating ion balance in various biological systems. DIDS has been studied extensively for its role in regulating ion transport in the nervous system, where it has been shown to modulate the activity of chloride channels and affect synaptic transmission. DIDS has also been studied in the cardiovascular system, where it has been shown to affect the activity of ion channels in cardiac myocytes. Additionally, DIDS has been studied in the gastrointestinal tract, where it has been shown to affect the activity of ion channels in intestinal epithelial cells.
Propiedades
IUPAC Name |
N-pyridin-3-yl-4-[4-(pyridin-3-ylsulfamoyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c27-31(28,25-19-3-1-13-23-15-19)21-9-5-17(6-10-21)18-7-11-22(12-8-18)32(29,30)26-20-4-2-14-24-16-20/h1-16,25-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVMMMZLNUOXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B3542274.png)

![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B3542295.png)
![4-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenyl acetate](/img/structure/B3542306.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl acetate](/img/structure/B3542316.png)
![2-chloro-N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3542323.png)


![1-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)-4-phenylpiperazine](/img/structure/B3542336.png)
![N-(2-ethylphenyl)-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B3542342.png)
![N-(3-hydroxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3542351.png)
![1-{2-[(4-nitrophenyl)sulfonyl]benzoyl}-1H-1,2,3-benzotriazole](/img/structure/B3542357.png)